molecular formula C16H24N4O3S B5521191 5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine

5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine

Cat. No.: B5521191
M. Wt: 352.5 g/mol
InChI Key: ATKYORUZWQHUPY-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine is a useful research compound. Its molecular formula is C16H24N4O3S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.15691181 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing pyridine and fused pyridine derivatives, including compounds with structural similarities to the one . For instance, Al-Issa (2012) discusses the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the potential utility of these compounds in various chemical applications (Al-Issa, 2012).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. These compounds exhibit antimicrobial and antioxidant activity, demonstrating the broad potential of pyridine derivatives in therapeutic applications (Flefel et al., 2018).

Drug Delivery Systems

Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, indicating the role of pyridine derivatives in enhancing drug delivery mechanisms. This study showcases the versatility of pyridine-based compounds in creating more efficient drug delivery systems (Mattsson et al., 2010).

Antimicrobial and Anticancer Agents

El-Sattar et al. (2021) synthesized pyrano[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anticancer agents, illustrating the potential of pyridine derivatives in contributing to new therapies for infectious diseases and cancer (El-Sattar et al., 2021).

Corrosion Inhibition

Sudheer and Quraishi (2015) investigated the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems, highlighting an industrial application of pyridine derivatives in protecting metals against corrosion (Sudheer & Quraishi, 2015).

Properties

IUPAC Name

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(6-aminopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-11(2)8-19-5-6-20(14-10-24(22,23)9-13(14)19)16(21)12-3-4-15(17)18-7-12/h3-4,7,11,13-14H,5-6,8-10H2,1-2H3,(H2,17,18)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKYORUZWQHUPY-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.